Home > Products > Screening Compounds P117092 > hemoglobin F Jiangsu
hemoglobin F Jiangsu - 134011-44-2

hemoglobin F Jiangsu

Catalog Number: EVT-1520104
CAS Number: 134011-44-2
Molecular Formula: C6H8O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hemoglobin F is predominantly produced in the fetus and constitutes about 60-80% of total hemoglobin at term. After birth, levels decline, typically reaching less than 1% by adulthood. The Jiangsu variant has been identified in specific populations and is classified under the broader category of abnormal hemoglobins, which includes various mutations affecting globin chain composition and function .

Synthesis Analysis

Methods and Technical Details

The synthesis of hemoglobin F Jiangsu can be influenced by genetic factors and environmental conditions. Techniques such as CRISPR/Cas9 gene editing have been employed to induce fetal hemoglobin production by targeting regulatory elements associated with gamma-globin gene expression. This method disrupts transcriptional repressors like BCL11A, which inhibits the expression of gamma globin genes, thereby promoting the synthesis of hemoglobin F .

In vitro studies have demonstrated that certain pharmacological agents, such as hydroxyurea, can enhance fetal hemoglobin levels by increasing nitric oxide availability, which subsequently activates gamma globin gene expression. This approach has shown promise in patients with sickle cell disease and beta-thalassemia by reducing symptoms associated with these conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of hemoglobin F Jiangsu mirrors that of standard fetal hemoglobin but may exhibit variations due to specific amino acid substitutions. The structure consists of four heme groups capable of binding oxygen molecules. The gamma chains present in hemoglobin F confer a higher affinity for oxygen compared to the beta chains found in adult hemoglobin, primarily due to differences in interaction with 2,3-bisphosphoglycerate (2,3-BPG), a key regulator of oxygen release .

Data on the binding characteristics indicate that hemoglobin F has a P50 value (the partial pressure at which hemoglobin is 50% saturated with oxygen) significantly lower than that of adult hemoglobin, reflecting its enhanced oxygen-binding capacity .

Chemical Reactions Analysis

Reactions and Technical Details

Hemoglobin F Jiangsu participates in various biochemical reactions critical for oxygen transport. Its interaction with oxygen is influenced by pH levels and the presence of 2,3-BPG. The Bohr effect, where increased acidity enhances oxygen release from hemoglobin, is more pronounced in fetal hemoglobin due to its unique structural properties .

Additionally, the stability of hemoglobin F under different physiological conditions allows it to maintain function even when subjected to oxidative stress or other adverse environments commonly encountered in sickle cell disease or beta-thalassemia .

Mechanism of Action

Process and Data

The mechanism by which hemoglobin F Jiangsu operates involves several key processes:

  1. Oxygen Binding: Hemoglobin F binds oxygen more tightly than adult hemoglobin due to its structural composition.
  2. Regulation: The expression of gamma globin genes is tightly regulated by transcription factors such as BCL11A and other epigenetic modifiers that influence fetal versus adult hemoglobin production.
  3. Clinical Implications: Increased levels of fetal hemoglobin can dilute the effects of sickle cell disease by reducing the concentration of sickle-shaped red blood cells, thus alleviating symptoms .

Research indicates that manipulating these pathways can lead to significant therapeutic outcomes for patients suffering from various hemoglobinopathies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hemoglobin F Jiangsu exhibits distinct physical properties:

  • Molecular Weight: Approximately 64 kDa.
  • Solubility: More soluble than adult hemoglobin under physiological conditions.
  • Oxygen Affinity: Higher than that of adult hemoglobin due to reduced interaction with 2,3-BPG.

Chemical properties include its stability under acidic conditions and its ability to resist denaturation compared to other forms of hemoglobin . These characteristics make it particularly valuable in clinical settings where maintaining oxygen delivery is critical.

Applications

Scientific Uses

Hemoglobin F Jiangsu has significant applications in medical research and treatment strategies:

  • Sickle Cell Disease Treatment: Inducing fetal hemoglobin production can ameliorate symptoms associated with sickle cell disease by reducing sickling episodes.
  • Beta-Thalassemia Management: Elevated levels of fetal hemoglobin can compensate for defective beta-globin chains in beta-thalassemia patients.
  • Gene Therapy Research: Investigations into gene editing techniques aim to permanently increase fetal hemoglobin levels as a treatment modality for various blood disorders .
Introduction to Hemoglobin F Variants

Historical Context of Hemoglobin Research in Molecular Medicine

The foundational discovery of sickle cell anemia as the first molecular disease by Linus Pauling in 1949 revolutionized hematology, establishing hemoglobinopathies as models for genetic medicine [2]. This breakthrough catalyzed research into hemoglobin variants, including fetal hemoglobin (HbF), which exhibits protective effects in β-hemoglobinopathies. The Jiangsu Nutrition Study (2002–2007) contributed to this field by examining nutritional modifiers of hemoglobin synthesis in Eastern China, though it primarily addressed anemia epidemiology rather than structural HbF variants [3] [6]. Research in Jiangsu Province revealed that 18% of men and 32% of women were anemic in 2002, with dietary patterns (e.g., high rice vs. wheat consumption) significantly influencing iron utilization and hemoglobin production [3]. These population studies provided a framework for understanding environmental influences on hemoglobin biochemistry, though no unique "HbF Jiangsu" structural variant has been molecularly characterized in the literature.

Table 1: Key Hemoglobin Research Milestones Relevant to HbF Variants

YearDiscoverySignificance
1949Sickle cell anemia as molecular disease [2]Established hemoglobinopathy research
1985Xmn1-HBG2 polymorphism identification [1]First QTL linked to HbF variability
2006BCL11A identified as HbF repressor [1]Unveiled key silencing mechanism
2007Jiangsu Nutrition Study baseline [3]Nutritional determinants of anemia

Evolutionary Biology of Gamma-Globin Genes (HBG1/HBG2)

The γ-globin genes HBG1 and HBG2 on chromosome 11p15.4 are products of gene duplication events dating back ~40 million years [6] [10]. These genes encode γ-chains differing at position 136: HBG1 produces γ⁷³⁶ᴬ (alanine), while HBG2 produces γ⁷³⁶ᴳ (glycine) [7]. This minor structural variation influences oxygen affinity but preserves fetal hemoglobin’s core function. Evolutionary selection pressure has conserved regulatory elements governing the developmental switch from γ-globin to β-globin expression, with the fetal-to-adult hemoglobin transition typically completing by 6 months postpartum [10].

The evolutionary persistence of duplicated γ-globin genes enables redundant production of HbF when β-globin mutations occur. This biological backup system explains why natural selection has maintained these gene duplicates despite their postnatal silencing. Research in Chinese populations has identified single nucleotide polymorphisms (SNPs) in the BCL11A and HBS1L-MYB loci that delay γ-globin silencing, providing evolutionary advantages in malaria-endemic regions [1].

Clinical Significance of Fetal Hemoglobin (HbF) in Hemoglobinopathies

HbF ameliorates β-hemoglobinopathies through two primary mechanisms:

  • Inhibition of HbS polymerization: HbF incorporation into sickle hemoglobin tetramers (α₂γβˢ) increases the minimum gelling concentration by 30–50%, reducing sickling propensity [2].
  • Compensation for β-globin deficiency: In β-thalassemia, γ-globin chains partially compensate for absent β-chains, forming functional α₂γ₂ tetramers [1].

The Jiangsu Nutrition Study demonstrated that nutritional co-factors significantly modify HbF expression potential. A self-organizing map analysis identified four dietary subgroups with distinct anemia incidence rates despite comparable iron intake [3]:

  • High Fibre subgroup (Northern Jiangsu): 35 mg/day iron intake, 10% anemia incidence
  • Low Vegetable subgroup (Northern Jiangsu): 21 mg/day iron, 25% anemia
  • Low Fibre subgroup (Southern Jiangsu): 20 mg/day iron, 10% anemia
  • High Rice subgroup (Southern Jiangsu): 28 mg/day iron, 27% anemia

This suggests regional dietary patterns influence hemoglobin synthesis efficiency, potentially modifying HbF expression in hemoglobinopathy carriers. Clinically, HbF >12% in sickle cell anemia correlates with reduced pathology indices [2], while Omani children with elevated HbF show significantly improved health-related quality of life scores (r = 0.64, p = 0.009) [8].

Table 2: Hemoglobin F Expression Across Hemoglobin Variants

VariantMean HbF (%)RangeClinical Significance
HbSS (Nigeria) [5]2.09 ± 1.940.5–9.8%Disease modification
HbSC (Nigeria) [5]0.85 ± 0.540.3–2.1%Limited protection
Normal adult [7]<1<3.5%No clinical effect
β-thalassemia major [1]10–40VariableDetermines transfusion dependence

Properties

CAS Number

134011-44-2

Product Name

hemoglobin F Jiangsu

Molecular Formula

C6H8O4

Synonyms

hemoglobin F Jiangsu

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.